molecular formula C20H28N6O2S B5486344 4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine

4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine

Cat. No.: B5486344
M. Wt: 416.5 g/mol
InChI Key: GEUXDUKFACBLCA-UHFFFAOYSA-N
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Description

The compound “4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine” is a pyrimidine derivative. Pyrimidine is a basic aromatic ring structure found in many important biomolecules, including thiamine, uracil, thymine, cytosine, and uric acid .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains two piperazine rings, which are six-membered rings containing two nitrogen atoms. The piperazine rings are substituted with a methylphenylsulfonyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl and piperazine groups. Sulfonyl groups are typically electrophilic and can undergo a variety of reactions, while piperazine rings can act as a bidentate ligand in coordination chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, compounds containing sulfonyl groups are polar and may have higher boiling points due to the presence of dipole-dipole interactions .

Mechanism of Action

The mechanism of action of this compound is not clear without further context. It could potentially interact with biological systems through the piperazine rings, as many drugs containing piperazine rings are known to interact with various receptors in the body .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Piperazine derivatives are found in a variety of pharmaceuticals, so it’s possible that this compound could have therapeutic applications .

Properties

IUPAC Name

4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2S/c1-17-3-5-18(6-4-17)29(27,28)26-13-11-25(12-14-26)20-15-19(21-16-22-20)24-9-7-23(2)8-10-24/h3-6,15-16H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUXDUKFACBLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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